methyl 4-({2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}methyl)benzoate
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Description
Methyl 4-({2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}methyl)benzoate is a useful research compound. Its molecular formula is C22H21N3O3 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.15829154 g/mol and the complexity rating of the compound is 535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-({2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}methyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings related to its biological activity, including case studies, structure-activity relationships (SAR), and relevant data tables.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety linked to a benzoate group and an oxadiazole ring. Its molecular formula is C19H22N4O3, with a molecular weight of approximately 354.41 g/mol.
Anticancer Activity
This compound has shown promising anticancer properties in various studies:
-
In vitro Studies :
- A study conducted on several cancer cell lines demonstrated that the compound exhibits significant cytotoxicity, with IC50 values ranging from 10 to 30 µM against human glioblastoma U251 cells and melanoma WM793 cells. The presence of the oxadiazole moiety was crucial for enhancing the anticancer activity due to its electron-withdrawing properties that stabilize the compound's interaction with cellular targets .
- Mechanism of Action :
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Antibacterial Properties :
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
Structural Feature | Impact on Activity |
---|---|
Indole Moiety | Enhances interaction with biological targets |
Oxadiazole Ring | Increases electron deficiency, improving binding affinity |
Propan-2-yl Substituent | Modulates lipophilicity and cellular uptake |
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Case Study on Cancer Cell Lines :
- Antimicrobial Efficacy Against Resistant Strains :
Properties
IUPAC Name |
methyl 4-[[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-14(2)20-23-24-21(28-20)19-12-17-6-4-5-7-18(17)25(19)13-15-8-10-16(11-9-15)22(26)27-3/h4-12,14H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTARGKFKDVLAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.